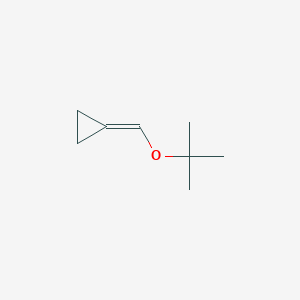

(tert-Butoxymethylidene)cyclopropane

Description

(tert-Butoxymethylidene)cyclopropane is a cyclopropane derivative featuring a tert-butoxymethylidene substituent. Cyclopropane rings are highly strained three-membered carbon systems, often incorporated into natural products and synthetic compounds for their unique conformational and electronic properties. Cyclopropane-containing compounds, such as mycobacterial acids (MAs) and monosporasols, are notable for their biological activities and roles in drug discovery .

Properties

CAS No. |

23230-90-2 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(2-methylpropan-2-yl)oxymethylidenecyclopropane |

InChI |

InChI=1S/C8H14O/c1-8(2,3)9-6-7-4-5-7/h6H,4-5H2,1-3H3 |

InChI Key |

HTNYPZRNCTWUTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC=C1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (tert-Butoxymethylidene)cyclopropane typically involves the cyclopropanation of alkenes using diazo compounds in the presence of metal catalysts. One common method is the reaction of tert-butyl diazoacetate with an alkene under rhodium or copper catalysis, which facilitates the formation of the cyclopropane ring .

Industrial Production Methods: Industrial production of cyclopropane derivatives often employs similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: (tert-Butoxymethylidene)cyclopropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield cyclopropane derivatives.

Substitution: Nucleophilic substitution reactions can occur at the tert-butoxymethylidene group, leading to the formation of different substituted cyclopropanes

Common Reagents and Conditions:

Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

Reduction: Pd/C, hydrogen gas, ethanol as solvent, room temperature.

Substitution: Nucleophiles like sodium methoxide (NaOMe), methanol as solvent, reflux conditions.

Major Products: The major products formed from these reactions include epoxides, reduced cyclopropane derivatives, and various substituted cyclopropanes depending on the nucleophile used .

Scientific Research Applications

(tert-Butoxymethylidene)cyclopropane has found applications in several scientific research fields:

Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

Industry: Utilized in the synthesis of materials with unique properties, such as polymers and agrochemicals

Mechanism of Action

The mechanism of action of (tert-Butoxymethylidene)cyclopropane involves its high reactivity due to the strained cyclopropane ring. This strain makes the compound susceptible to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting their effects .

Comparison with Similar Compounds

Structural and Stereochemical Variations

- Methoxy- and Keto-MAs: Methoxy-MA (MMA) and keto-MA (KMA) are oxygenated cyclopropane derivatives with cis- or trans-cyclopropane configurations. MMA predominantly adopts a cis configuration, while KMA favors trans, influenced by adjacent methyl and functional groups .

- GABA Analogs: Cyclopropane-based GABA analogs (e.g., cis-3,4-methano derivatives) use cyclopropane rings to enforce restricted conformations. The tert-butoxymethylidene group may similarly restrict molecular flexibility but with distinct steric and electronic effects due to its bulky tert-butoxy moiety .

Spectroscopic Properties

NMR chemical shifts (δHb) of cyclopropane derivatives are sensitive to the shielding effects of the cyclopropane ring. For example:

Conformational and Computational Modeling

- Force Field Parameters : Standard OPLSAA force fields require parameter adjustments for cyclopropanes to match quantum mechanics data. The tert-butoxymethylidene group’s steric demands may necessitate further optimization of angle and bond parameters for accurate molecular dynamics simulations .

Data Tables

Table 1: Key Properties of Cyclopropane Derivatives

Table 2: Force Field Parameter Adjustments for Cyclopropanes

Research Implications and Challenges

- Biological Relevance: Cyclopropane derivatives like monosporasols exhibit antimicrobial activity . The tert-butoxymethylidene group may enhance lipophilicity, improving membrane permeability but requiring toxicity assessments.

- Synthetic Bottlenecks : Steric hindrance from the tert-butoxy group complicates derivatization, necessitating tailored catalysts or protective strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.